molecular formula C7H5ClN2S B11776078 4-Chloro-1,2-benzothiazol-7-amine CAS No. 35271-94-4

4-Chloro-1,2-benzothiazol-7-amine

Katalognummer: B11776078
CAS-Nummer: 35271-94-4
Molekulargewicht: 184.65 g/mol
InChI-Schlüssel: WCUQNRWBNCTRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorobenzo[d]isothiazol-7-amine is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.64 g/mol . This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields.

Vorbereitungsmethoden

The synthesis of 4-Chlorobenzo[d]isothiazol-7-amine typically involves the reaction of 4-chlorobenzo[d]isothiazole with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

4-Chlorobenzo[d]isothiazol-7-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Coupling Reactions: It can be coupled with various aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzo[d]isothiazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chlorobenzo[d]isothiazol-7-amine involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and microbial growth .

Vergleich Mit ähnlichen Verbindungen

4-Chlorobenzo[d]isothiazol-7-amine can be compared with other isothiazole derivatives, such as:

    Benzo[d]isothiazol-3-amine: Lacks the chlorine substituent, leading to different reactivity and biological activity.

    4-Bromobenzo[d]isothiazol-7-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.

The uniqueness of 4-Chlorobenzo[d]isothiazol-7-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

35271-94-4

Molekularformel

C7H5ClN2S

Molekulargewicht

184.65 g/mol

IUPAC-Name

4-chloro-1,2-benzothiazol-7-amine

InChI

InChI=1S/C7H5ClN2S/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2

InChI-Schlüssel

WCUQNRWBNCTRIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=NSC2=C1N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.